N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide
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Description
The compound is a complex organic molecule with multiple functional groups, including a thiazole ring and a quinazolinone ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The compound has multiple aromatic rings, which could contribute to its stability and reactivity. The presence of multiple nitrogen and sulfur atoms could make it a potential ligand for metal ions .Chemical Reactions Analysis
The compound could undergo various reactions depending on the conditions. For example, the benzyl and ethyl groups could be modified through substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide involves the condensation of o-toluidine with 2-chloroacetyl chloride to form 2-(o-tolyl)acetamide, which is then reacted with thiourea and formic acid to form 5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H). This intermediate is then reacted with benzylamine and ethyl chloroacetate to form N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide.", "Starting Materials": [ "o-toluidine", "2-chloroacetyl chloride", "thiourea", "formic acid", "benzylamine", "ethyl chloroacetate" ], "Reaction": [ "Step 1: o-toluidine is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(o-tolyl)acetamide.", "Step 2: 2-(o-tolyl)acetamide is then reacted with thiourea and formic acid to form 5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H).", "Step 3: 5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H) is then reacted with benzylamine and ethyl chloroacetate in the presence of a base such as potassium carbonate to form N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide." ] } | |
CAS No. |
872199-31-0 |
Molecular Formula |
C28H25N3O2S2 |
Molecular Weight |
499.65 |
IUPAC Name |
N-benzyl-N-ethyl-2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetamide |
InChI |
InChI=1S/C28H25N3O2S2/c1-3-29(17-20-12-5-4-6-13-20)24(32)18-30-26-25(21-14-8-7-11-19(21)2)35-28(34)31(26)23-16-10-9-15-22(23)27(30)33/h4-16H,3,17-18H2,1-2H3 |
SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5C |
solubility |
not available |
Origin of Product |
United States |
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